
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C21H26N4O4S and its molecular weight is 430.52. The purity is usually 95%.
BenchChem offers high-quality N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor Selectivity and Multifunctional Agent Design
N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines, related to the chemical structure , have been explored for their selectivity towards the 5-HT7 receptor, which is implicated in various CNS disorders. These compounds are viewed as potential strategies for designing selective receptor ligands or multifunctional agents, potentially offering therapeutic benefits for complex diseases. For instance, specific derivatives have shown potent activity as 5-HT7 receptor antagonists and as multimodal 5-HT/dopamine receptor ligands, demonstrating antidepressant-like and pro-cognitive properties in vivo, which encourages further exploration of their therapeutic potential (Canale et al., 2016).
Antimicrobial Activities
The molecular framework of N-alkylated arylsulfonamides has been utilized to create compounds with promising antimicrobial properties. Various derivatives have been synthesized and tested against different bacterial strains, showing significant inhibitory activities. For instance, specific compounds have demonstrated notable efficacy against strains like E. coli, S. aureus, and S. mutans, showcasing their potential as antibacterial agents. Furthermore, certain derivatives have exhibited potent biofilm inhibition activities, outperforming reference drugs like Ciprofloxacin, and showing excellent inhibitory activities against enzymes like MurB, critical for bacterial cell wall synthesis (Mekky & Sanad, 2020).
Carbonic Anhydrase Inhibition and Cytotoxicity
N-alkylated arylsulfonamide derivatives have also been studied for their inhibitory effects on carbonic anhydrase isoenzymes, which play vital roles in physiological processes. Compounds in this category have exhibited superior inhibitory activity compared to reference drugs, suggesting potential applications in treating conditions related to dysregulated enzyme activity. Moreover, these compounds have been evaluated for their cytotoxic activities on various cell lines, offering insights into their potential as therapeutic agents in cancer treatment (Kucukoglu et al., 2016).
Eigenschaften
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-14-20(15(2)24(3)23-14)30(27,28)22-13-16-8-10-25(11-9-16)21(26)19-12-17-6-4-5-7-18(17)29-19/h4-7,12,16,22H,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXYGRMEPOVSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2633406.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-N-[3-(methylcarbamoyl)-2-thienyl]isonipecotamide](/img/structure/B2633410.png)
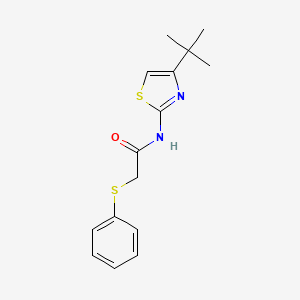

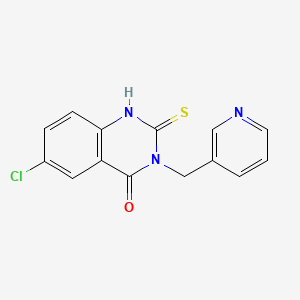
![6-(3-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2633417.png)
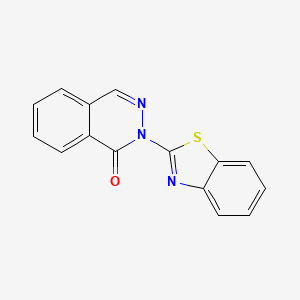
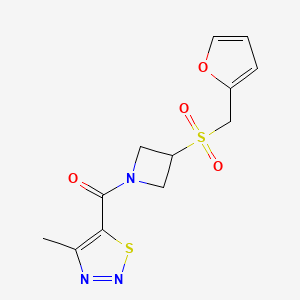
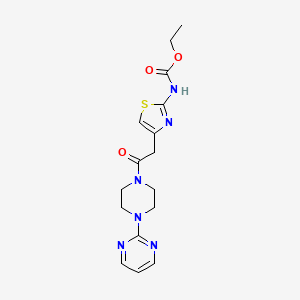
![3-Ethyl-2-ethylsulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2633421.png)
![(E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633422.png)
![N-(3,4-dimethylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2633423.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2633424.png)